molecular formula C19H14F3N3OS B2497206 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226426-99-8

2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2497206
CAS No.: 1226426-99-8
M. Wt: 389.4
InChI Key: URRBMQVJJLNUCC-UHFFFAOYSA-N
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Description

2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has found its utility in various fields such as chemistry, biology, medicine, and industrial applications. The compound, due to its unique structure and functional groups, demonstrates a range of chemical reactivities and biological activities, making it a topic of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction starting from commercially available raw materials. One of the common synthetic routes involves the initial formation of the imidazole ring, followed by the introduction of the thioether and acetonitrile functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve a high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile requires scale-up of the laboratory synthesis procedures. This involves using larger reactors, precise control of reaction parameters, and stringent purification processes to ensure consistency and quality of the product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, which may alter the functional groups, particularly the thioether moiety.

  • Reduction: : Reduction reactions can modify the imidazole ring or other functional groups, potentially leading to different derivatives.

  • Substitution: : Various substitution reactions can occur, especially on the aromatic rings and the imidazole moiety, leading to the formation of new compounds with potentially enhanced or altered properties.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Including halogenating agents and nucleophiles.

Major Products Formed

The reactions typically yield a variety of products depending on the conditions and reagents used, including oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and potentially biological properties.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, enabling the creation of various complex molecules for further study.

Biology

Its biological activity is of interest, particularly in enzyme inhibition and receptor binding studies, which can lead to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are evaluated for their potential as drugs, owing to their ability to interact with biological targets.

Industry

In industrial applications, the compound or its derivatives might be used in the manufacture of specialty chemicals, agrochemicals, or materials with specific properties.

Comparison with Similar Compounds

Unique Features

  • The combination of a p-tolyl group and a trifluoromethoxyphenyl group linked through an imidazole ring with a thioether and acetonitrile functional group is relatively unique and contributes to its distinctive chemical and biological properties.

Similar Compounds

  • Compounds like 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole or 2-(p-tolyl)-1H-imidazole share some structural similarities but lack the complete set of functional groups that define the unique profile of 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c1-13-2-4-14(5-3-13)17-12-24-18(27-11-10-23)25(17)15-6-8-16(9-7-15)26-19(20,21)22/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRBMQVJJLNUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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